molecular formula C12H20O4 B2487479 8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid CAS No. 2169109-17-3

8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B2487479
CAS No.: 2169109-17-3
M. Wt: 228.288
InChI Key: BZCZLBYDSOPPTN-UHFFFAOYSA-N
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Description

8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound featuring a cyclohexane ring fused to a 1,4-dioxane moiety. The isopropyl substituent at the 8-position confers steric bulk and lipophilicity, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

8-propan-2-yl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-9(2)11(10(13)14)3-5-12(6-4-11)15-7-8-16-12/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCZLBYDSOPPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC2(CC1)OCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the reaction of a suitable diol with a carbonyl compound under acidic conditions to form the dioxaspirodecane ring. The isopropyl group can be introduced through alkylation reactions, and the carboxylic acid functionality is often introduced via oxidation of an intermediate alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The isopropyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction may produce alcohols.

Scientific Research Applications

8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues, their substituents, molecular weights, and applications:

Compound Name Substituent (8-position) Molecular Weight (g/mol) Key Applications/Properties References
8-Methyl -1,4-dioxaspiro[4.5]decane-8-carboxylic acid Methyl (CH₃) 200.23 Immunoassay hapten synthesis
8-Fluoro -1,4-dioxaspiro[4.5]decane-8-carboxylic acid Fluorine (F) 204.20 Potential medicinal chemistry applications (bioavailability)
8-Amino -1,4-dioxaspiro[4.5]decane-8-carboxylic acid Amino (NH₂) 201.22 Polymer modification (amide bond formation)
8-N-Boc-amino -1,4-dioxaspiro[4.5]decane-8-carboxylic acid Boc-protected amino (NH-Boc) 301.30 (C₁₄H₂₃NO₆) Organic synthesis intermediate (stability during reactions)
8-(4-Chlorophenyl) -1,4-dioxaspiro[4.5]decane-8-carboxylic acid 4-Chlorophenyl (C₆H₄Cl) 322.35 (C₁₇H₂₂ClO₄) Biochemical/pharmaceutical research
8-(3,4-Dimethoxyphenyl) -1,4-dioxaspiro[4.5]decane-8-carboxylic acid 3,4-Dimethoxyphenyl (C₈H₉O₂) 322.35 Not explicitly stated; likely used in drug discovery

Physicochemical Properties

  • Steric Effects: The isopropyl group (larger than methyl or halogen) likely reduces solubility in polar solvents compared to the methyl or amino derivatives. This bulk may also hinder nucleophilic attack at the carboxylic acid group.
  • Acidity: The amino-substituted derivative (pKa ~2–3 for carboxylic acid; NH₂ group pKa ~9–10) may exhibit zwitterionic behavior in aqueous solutions, unlike the isopropyl or methyl analogues .

Biological Activity

8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. The molecular formula of this compound is C12H20O4C_{12}H_{20}O_{4}, which indicates the presence of two oxygen atoms in a dioxaspiro configuration and a carboxylic acid functional group at the 8-position of the spiro system. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The compound exhibits several important chemical properties that influence its biological activity:

PropertyValue
Molecular Weight228.28 g/mol
Boiling Point355.0±42.0 °C (Predicted)
Density1.15±0.1 g/cm³ (Predicted)
pKa4.56±0.20 (Predicted)

These properties suggest that the compound can interact with various biological systems, potentially influencing enzymatic or receptor activities.

Research indicates that this compound may modulate the activity of specific enzymes or receptors, which is crucial for its biological effects. Preliminary studies have suggested that it exhibits antimicrobial properties and could serve as a precursor for drug development .

The proposed mechanisms include:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, altering their function.
  • Receptor Modulation : It may interact with specific receptors, leading to downstream effects in cellular signaling pathways.

Biological Activity Findings

Recent studies have focused on the interactions of this compound with various biological targets:

  • Antimicrobial Activity : Initial findings suggest that this compound exhibits antimicrobial properties against several bacterial strains.
  • Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, potentially reducing symptoms associated with inflammatory diseases.
  • Potential as a Drug Precursor : Its unique structure allows for modifications that can enhance its bioactivity, making it a candidate for drug development.

Case Studies

Several case studies have explored the biological activity of similar compounds and their implications:

  • A study on related dioxaspiro compounds demonstrated significant antimicrobial effects against Gram-positive bacteria .
  • Another investigation highlighted the potential anti-inflammatory properties of dioxaspiro derivatives in models of chronic inflammation .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1,4-Dioxaspiro[4.5]decane-8-carboxylic acidSimilar spirocyclic structure without isopropyl groupLacks additional reactivity from isopropyl group
8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acidContains an amino group instead of isopropylPotentially different biological activities due to amino functionality
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylateMethyl ester instead of carboxylic acidDifferent solubility and reactivity profiles compared to carboxylic acid

The presence of the isopropyl group in this compound enhances its chemical reactivity and biological activity compared to other similar compounds.

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